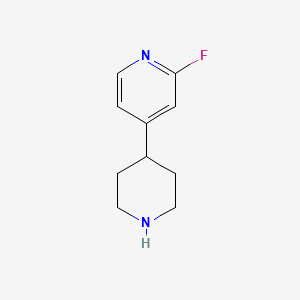

2-Fluoro-4-(piperidin-4-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves introducing a fluorine atom at the 2-position of the pyridine ring, followed by the attachment of a piperidine moiety. Various synthetic methods can achieve this, including cyclization reactions, multicomponent reactions, and functionalization of existing pyridine derivatives .

Molecular Structure Analysis

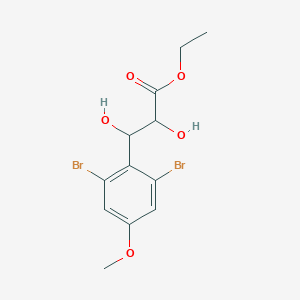

The molecular structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and a piperidine ring at the 4-position. The piperidine ring contributes to its biological activity .

Chemical Reactions Analysis

2-Fluoro-4-(piperidin-4-yl)pyridine can participate in various chemical reactions, including cyclization, hydrogenation, and functional group transformations. These reactions are essential for modifying its properties and designing derivatives with specific pharmacological activities .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulation Studies

Studies on piperidine derivatives, including those related to 2-Fluoro-4-(piperidin-4-yl)pyridine, have shown that these compounds can have significant applications in corrosion inhibition. For example, quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. These studies have provided insights into global reactivity parameters such as HOMO-LUMO energy gap, chemical hardness, and adsorption behaviors, which are crucial for understanding how these compounds interact with metal surfaces and their efficiency in corrosion protection (Kaya et al., 2016).

Synthesis of Polyfunctionalized 4H-pyran Derivatives

Another application involves the synthesis of polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety through one-pot multicomponent reactions catalyzed by piperidine. This synthesis approach has been highlighted for its efficiency, providing a route to these compounds characterized by short reaction times, high yields, and easy product separation. Such derivatives find importance in various fields including pharmaceuticals and materials science due to their diverse functional groups and structural complexity (Ye et al., 2010).

Two-Photon Fluorescence Probe for Zinc Ions

The development of two-photon fluorescence probes for Zn(2+) derived from dicyanostilbene, utilizing a novel Zn(2+) ligand, showcases the application of 2-Fluoro-4-(piperidin-4-yl)pyridine derivatives in biochemical sensing. These probes demonstrate a significant fluorescence enhancement in response to Zn(2+), large two-photon action cross-section, and pH insensitivity within biologically relevant ranges. Their ability to detect free Zn(2+) ions in live cells and tissues without interference from other metal ions marks a significant advancement in cellular and molecular biology research (Huang et al., 2011).

Propriétés

IUPAC Name |

2-fluoro-4-piperidin-4-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCDGPFTSOECIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(piperidin-4-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)

![N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide](/img/structure/B2666593.png)

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666603.png)

![N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B2666609.png)

![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)